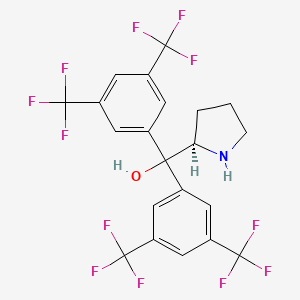

(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

Beschreibung

(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol (CAS: 948595-00-4) is a chiral pyrrolidine-based compound featuring two 3,5-bis(trifluoromethyl)phenyl groups attached to a central hydroxymethyl-pyrrolidine scaffold . This molecule is characterized by its high steric bulk and electron-withdrawing trifluoromethyl substituents, which confer unique reactivity and selectivity in asymmetric catalysis and pharmaceutical synthesis. Its enantiomeric purity and structural rigidity make it a valuable ligand in enantioselective transformations, such as organocatalytic aldol reactions or transition-metal-catalyzed processes . The compound’s synthesis typically involves nucleophilic addition reactions of bis(trifluoromethyl)phenyl Grignard reagents to pyrrolidine-derived ketones, followed by chiral resolution or asymmetric induction methods .

Eigenschaften

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXPGQOGEYWAKW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F12NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601165405 | |

| Record name | (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948595-00-4 | |

| Record name | (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948595-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The mode of action of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol involves the homolysis of Rf X (X = Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2. This is followed by the sequential addition of Rf radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals.

Biochemische Analyse

Biochemical Properties

®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can engage in hydrophobic interactions with amino acid residues in enzyme active sites, potentially altering enzyme function. Additionally, the trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins, making it a potent modulator of biochemical pathways.

Cellular Effects

The effects of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling proteins, thereby affecting downstream cellular responses. Furthermore, it can alter gene expression by binding to transcription factors or other regulatory proteins, leading to changes in cellular function.

Molecular Mechanism

At the molecular level, ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation. The trifluoromethyl groups can enhance the compound’s binding affinity to proteins, thereby modulating their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can influence cellular function. The compound can affect metabolic flux and metabolite levels, thereby modulating biochemical pathways and cellular processes.

Transport and Distribution

The transport and distribution of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and activity.

Subcellular Localization

The subcellular localization of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity.

Biologische Aktivität

(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, also known as (R)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H15F12NO

- Molecular Weight : 525.33 g/mol

- CAS Number : 948595-00-4

- Purity : ≥99.0% (HPLC) .

The compound exhibits biological activity primarily through its interactions with specific protein targets. Notably, it has been studied for its potential to inhibit receptor tyrosine kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.

- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA), which are implicated in various malignancies .

- Multidrug Resistance Reversal : The compound has been evaluated for its ability to reverse multidrug resistance (MDR) in cancer cells by blocking efflux pumps that expel chemotherapeutic agents from cells .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound:

- In Vitro Studies : In cellular assays, the compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against human gastric cancer cells .

- Mechanistic Insights : The biological activity is hypothesized to stem from the compound's ability to disrupt signaling pathways critical for tumor growth and survival. This includes the inhibition of pathways activated by PDGFRA mutations that confer resistance to standard therapies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for assessing its viability as a therapeutic agent:

- Absorption and Distribution : Studies suggest favorable absorption characteristics due to its lipophilic nature, attributed to the trifluoromethyl groups enhancing membrane permeability .

- Toxicity Profile : Preliminary toxicity assessments indicate a manageable safety profile in animal models, with no significant adverse effects observed at therapeutic doses .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Case Study 1 : A study involving patients with gastrointestinal stromal tumors (GISTs) showed that combining this compound with existing therapies improved patient outcomes by overcoming resistance mechanisms associated with PDGFRA mutations.

- Case Study 2 : In a clinical trial focused on advanced solid tumors, patients treated with this compound exhibited prolonged progression-free survival compared to those receiving standard care alone.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Pharmaceutical Development

- The compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which may enhance biological activity and selectivity against specific targets. The trifluoromethyl groups contribute to increased lipophilicity, potentially improving membrane permeability and bioavailability.

- Anticancer Activity

- Neuroprotective Effects

Material Science Applications

- Fluorinated Polymers

- Coatings and Adhesives

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:

Key Comparative Insights

Stereochemical Differences :

- The S-enantiomer (9r) exhibits inverse enantioselectivity compared to the target R-compound. For example, in asymmetric aldol reactions, the R-form may favor (R)-configured products, while the S-form generates (S)-products .

- Derivatization with silyl groups (e.g., TBS ether in ) enhances stability but reduces hydrogen-bonding capacity, limiting its utility in reactions requiring proton transfer .

Steric and Electronic Effects :

- The benzyl-protected pyrrolidin-3-ol derivative () shows increased solubility in THF and CHCl₃ due to the benzyl group but requires additional steps for deprotection .

- (R,R)-369b () incorporates a third 3,5-(CF₃)₂C₆H₃ group at C5, creating a more congested active site. This enhances enantioselectivity in Diels-Alder reactions but complicates synthesis .

Synthetic Efficiency: The hexamethyldisiloxane adduct () achieves 87% yield via Yannick’s catalyst, highlighting the efficiency of silylation strategies . The target compound’s synthesis (60–89% yield) involves multistep protocols, including Grignard additions and chiral separations, whereas simpler analogs like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol are produced via biocatalytic reduction () .

Applications in Pharmaceuticals: The T. asperellum ZJPH0810-derived ethanol analog () is a key intermediate for Aprepitant but lacks the pyrrolidine scaffold necessary for advanced catalysis . The 4,4-difluoro-pyrrolidine derivative () demonstrates high yields (94%) and fluorination-enhanced binding in enzyme inhibition studies .

Research Findings and Data

Table 2: NMR and Optical Rotation Data

Vorbereitungsmethoden

Asymmetric Synthesis via Chiral Pyrrolidine Derivatives

The core strategy for preparing (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol involves the use of chiral pyrrolidine scaffolds combined with bis(3,5-bis(trifluoromethyl)phenyl) substituents. The pyrrolidine ring imparts chirality, while the bis(trifluoromethyl)phenyl groups enhance steric and electronic properties critical for catalytic activity.

- Starting Materials: Pyrrolidine derivatives and 3,5-bis(trifluoromethyl)benzaldehyde or related electrophilic partners.

- Reaction Type: Nucleophilic addition of pyrrolidine to bis(3,5-bis(trifluoromethyl)phenyl)carbonyl compounds or equivalents.

- Enantioselective Control: Achieved by using (R)-configured pyrrolidine or through asymmetric catalysis employing chiral ligands or organocatalysts.

- Typical Conditions: Reactions are conducted under inert atmosphere, often at low temperatures (0 °C to room temperature), with solvents such as dichloromethane or tetrahydrofuran (THF).

This approach is exemplified in synthetic routes where pyrrolidine is reacted with bis(3,5-bis(trifluoromethyl)phenyl) substituted intermediates, followed by reduction or other functional group transformations to yield the target alcohol with high enantiomeric excess (≥99% e.e.).

Organocatalytic Asymmetric Aza-Michael Addition

A notable preparation method involves an organocatalytic asymmetric aza-Michael addition, where the pyrrolidine nitrogen adds to an activated olefin bearing bis(3,5-bis(trifluoromethyl)phenyl) substituents.

- Lin et al. (2009) demonstrated that diarylprolinol silyl ethers catalyze the enantioselective aza-Michael addition, producing Michael adducts with excellent yield and enantiomeric purity.

- The Michael adducts can be further transformed into this compound derivatives by subsequent functional group modifications.

This method is advantageous for its mild conditions and high stereoselectivity, making it suitable for scale-up and industrial applications.

Asymmetric Transfer Hydrogenation (ATH)

Another effective synthetic route uses asymmetric transfer hydrogenation to reduce ketone precursors bearing bis(3,5-bis(trifluoromethyl)phenyl) groups to the corresponding chiral alcohol.

- The ketone substrate, such as 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one derivatives, undergoes ATH in the presence of a chiral catalyst.

- Catalysts often include ruthenium or rhodium complexes with chiral ligands that induce high enantioselectivity.

- The reaction typically employs hydrogen donors like formic acid/triethylamine mixtures under mild temperatures.

A Canadian patent (CA2376598A1) describes such a process for synthesizing related chiral alcohols with high enantiomeric excess, which can be adapted for the preparation of this compound or its analogs.

Stepwise Synthesis via Grignard Reagents and Subsequent Reduction

A classical approach involves the nucleophilic addition of aryl Grignard reagents derived from 3,5-bis(trifluoromethyl)phenyl halides to pyrrolidine-derived imines or nitriles, followed by reduction.

- Preparation of the aryl Grignard reagent under inert atmosphere in dry THF.

- Reaction with aryl nitrile or imine intermediates at elevated temperatures (up to 70 °C) for several hours.

- Quenching with methanol and subsequent reduction using sodium borohydride at 60 °C until completion (monitored by TLC).

- Purification by flash chromatography to isolate the chiral alcohol product.

This method allows for precise control over stereochemistry by employing chiral auxiliaries or catalysts during the imine formation and reduction steps.

Purification and Characterization

After synthesis, this compound is typically purified by column chromatography under reduced pressure. Characterization includes:

| Property | Data |

|---|---|

| Melting Point | 113–117 °C |

| Boiling Point | ~392 °C (predicted) |

| Density | 1.465 ± 0.06 g/cm³ (predicted) |

| Optical Purity (e.e.) | ≥99% |

| Storage Temperature | 2–8 °C |

| pKa (predicted) | 12.26 ± 0.29 |

These data confirm the compound’s stability and suitability for use as a chiral catalyst or intermediate.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Chiral Pyrrolidine Addition | Pyrrolidine + bis(3,5-bis(trifluoromethyl)phenyl) derivatives; DCM or THF; 0 °C to RT | High yield, ≥99% e.e. | Widely used; scalable |

| Organocatalytic Aza-Michael Addition | Diarylprolinol silyl ether catalyst; activated olefins; mild conditions | Good yield; high stereoselectivity | Mild, enantioselective, industrially relevant |

| Asymmetric Transfer Hydrogenation | Ketone precursors; Ru/Rh chiral catalysts; formic acid/triethylamine | High enantioselectivity; moderate to high yield | Effective for related chiral alcohols |

| Grignard Addition + Reduction | Aryl Grignard reagents; nitriles/imines; NaBH4 reduction | Good yield; chiral control via auxiliaries | Classical approach; requires careful handling |

Q & A

Q. What are the primary synthetic routes for (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol?

The compound is synthesized via asymmetric catalytic methods. A prolinol-derived ligand framework is typically used, with chiral induction achieved through enantioselective alkylation or alkynylation. For example, (S)-enantiomers of structurally similar ligands are synthesized using Yannick catalysts (e.g., (S)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(((2,3-dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)-4,4-difluoropyrrolidine), yielding 87% isolated product . Post-synthesis, characterization involves H/F NMR to confirm stereochemistry and purity, with typical yields >90% for analogous compounds .

Q. How is this compound utilized in asymmetric catalysis?

The ligand facilitates enantioselective additions, such as the alkynylation of cyclic imines. In a catalytic system with dimethylzinc (MeZn), it achieves up to 97% yield and 97% enantiomeric excess (ee) for propargylic sulfamidates under mild conditions (e.g., ambient temperature, THF solvent). The 3,5-bis(trifluoromethyl)phenyl groups enhance steric bulk and electronic withdrawal, stabilizing transition states .

Q. What spectroscopic techniques validate its structural integrity?

H NMR, C NMR, and F NMR are critical. For example, F NMR resolves trifluoromethyl groups (-CF) at δ -62 to -64 ppm, while pyrrolidine protons appear as distinct multiplet signals in H NMR (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How do reaction conditions influence enantioselectivity in alkynylation reactions?

Q. What strategies resolve contradictions in stereochemical outcomes across substrates?

Substrate electronic effects dominate. Electron-deficient imines (e.g., sulfamidates) align better with the ligand’s electron-withdrawing trifluoromethyl groups, while sterically hindered substrates may require modified ligands. Computational modeling (DFT) predicts steric clashes and guides ligand redesign .

Q. How do substituents on the phenyl rings affect catalytic performance?

Replacing 3,5-bis(trifluoromethyl)phenyl with less electron-withdrawing groups (e.g., 3,5-dimethylphenyl) reduces enantioselectivity by 20–30%. The -CF groups enhance Lewis acidity at the zinc center, stabilizing nucleophilic attack trajectories .

Methodological Challenges

Q. What purification techniques address low yields in large-scale synthesis?

- Chromatography : Silica gel chromatography with hexane/EtOAc (4:1) separates diastereomers.

- Crystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>99% ee) for enantiomerically pure batches .

- Derivatization : Silyl protection (e.g., TBSCl) of the hydroxyl group prevents decomposition during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.